molecular formula C20H15F2N5O B12619154 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-

4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-

Cat. No.: B12619154
M. Wt: 379.4 g/mol
InChI Key: NJOYZBUOTXBFIF-HXUWFJFHSA-N
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Description

The compound 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- is a chiral imidazolone derivative characterized by:

  • Amino and methyl substituents at positions 2 and 3, respectively.
  • Fluorinated aromatic systems: A 4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl group and a 4-pyridinyl group at position 3.
  • (5S) stereochemistry, which may influence biological activity and receptor binding.

Its fluorinated pyridinyl and phenyl groups suggest enhanced metabolic stability and target affinity compared to non-fluorinated analogs.

Properties

Molecular Formula

C20H15F2N5O

Molecular Weight

379.4 g/mol

IUPAC Name

(5S)-2-amino-5-[4-fluoro-3-(2-fluoropyridin-3-yl)phenyl]-3-methyl-5-pyridin-4-ylimidazol-4-one

InChI

InChI=1S/C20H15F2N5O/c1-27-18(28)20(26-19(27)23,12-6-9-24-10-7-12)13-4-5-16(21)15(11-13)14-3-2-8-25-17(14)22/h2-11H,1H3,(H2,23,26)/t20-/m1/s1

InChI Key

NJOYZBUOTXBFIF-HXUWFJFHSA-N

Isomeric SMILES

CN1C(=O)[C@@](N=C1N)(C2=CC=NC=C2)C3=CC(=C(C=C3)F)C4=C(N=CC=C4)F

Canonical SMILES

CN1C(=O)C(N=C1N)(C2=CC=NC=C2)C3=CC(=C(C=C3)F)C4=C(N=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazol-4-one structure, followed by the introduction of the amino and pyridinyl groups through various substitution reactions. The fluorinated phenyl and pyridinyl groups are introduced using selective fluorination techniques under controlled conditions to ensure the desired regioselectivity and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Comparison of Key Imidazolone Derivatives
Compound Name / ID Substituents at Key Positions Biological Activity Reference
Target Compound 2-amino, 3-methyl, 5-(4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl), 5-(4-pyridinyl) Likely antifungal/kinase inhibition (inferred) -
Fenamidone (EPA) 2-(methylthio), 3-(phenylamino), 5-methyl, 5-phenyl Fungicide (commercial use)
(5R)-2-amino-5-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-methyl-5-[4-(trifluoromethoxy)phenyl]- () 2-amino, 3-methyl, 5-(4-fluoro-3-pyrimidinylphenyl), 5-(trifluoromethoxyphenyl) Undisclosed (structural analog)
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol () 2-thioether, 4-(4-fluorophenyl), 5-(2-fluoropyridinyl) p38α MAP kinase inhibitor (optimized scaffold)
5-(2-Benzoxazolyl)-3,5-dihydro-5-methyl-2-(methylthio)-3-(phenylamino)- () 2-(methylthio), 3-(phenylamino), 5-(benzoxazolyl) Undisclosed (high predicted lipophilicity)
Key Observations:
  • Fluorine Substitutions : The target compound and derivatives utilize fluorinated aryl groups to improve metabolic stability and binding interactions, whereas fenamidone relies on a methylthio group for fungicidal activity .
  • Amino vs. Thioether Groups: The target’s 2-amino group may enhance hydrogen bonding with biological targets compared to thioether-containing analogs (e.g., fenamidone) .
  • Chirality : The (5S) configuration distinguishes it from the (5R) enantiomer in , which could lead to divergent biological selectivity .

Physicochemical Properties

Table 2: Predicted Properties Comparison
Property Target Compound Fenamidone Compound
Molecular Weight ~445 g/mol (estimated) 317.4 g/mol 352.4 g/mol
LogP (Lipophilicity) Moderate (fluorine reduces hydrophobicity) 3.1 (high) 1.38 (predicted)
PSA (Polar Surface Area) High (due to amino and pyridinyl groups) 61 Ų 70.7 Ų
Solubility Likely moderate (fluorine improves aqueous solubility) Low Low
Notes:
  • High PSA suggests suitability for targets requiring polar interactions (e.g., kinase ATP-binding pockets) .

Biological Activity

The compound 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- is a complex heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : The compound features an imidazole ring, which is known for its role in various biological functions.
  • Substituents : It has multiple substituents including fluorinated phenyl and pyridine groups, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Anticancer Activity

Research indicates that compounds with similar imidazole structures often exhibit anticancer properties. For instance, derivatives of imidazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular:

  • Mechanism of Action : The imidazole ring can interact with multiple biological targets including kinases and receptors involved in cell proliferation and survival pathways.
  • Case Study : A study on related compounds demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity.

Anti-inflammatory Effects

Compounds similar to 4H-Imidazol-4-one have also been reported to possess anti-inflammatory properties:

  • Target Enzymes : Inhibition of cyclooxygenase (COX) enzymes has been noted, which are critical in the inflammatory response.
  • SAR Insights : Modifications on the imidazole ring or attached phenyl groups can significantly alter the potency against COX enzymes. For example, a study showed that specific substitutions could enhance COX-1 or COX-2 inhibition selectively.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent PositionModification TypeEffect on Activity
R1Amine GroupEnhanced anti-inflammatory activity
R2FluorinationIncreased lipophilicity and receptor affinity
R3Methyl GroupImproved selectivity for cancer cell lines

Pharmacokinetics

The pharmacokinetic profile of 4H-Imidazol-4-one derivatives is essential for their therapeutic application:

  • Absorption : Compounds with higher lipophilicity tend to exhibit better absorption characteristics.
  • Metabolism : Studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which can affect the bioavailability of the compound.

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